Gwtlnsagyllgphav-NH2
Description
Gwtlnsagyllgphav-NH₂ is a synthetic 16-amino acid peptide with a C-terminal amidation. Its sequence (Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-NH₂) includes structural motifs such as a tryptophan residue at position 2, a tyrosine-leucine-leucine-glycine (YLLG) hydrophobic core, and a proline-histidine-alanine-valine (PHAV) C-terminal domain. Amidation enhances stability and receptor binding affinity, a feature common in neuropeptides and hormones.
Properties
Molecular Formula |
C77H115N21O20 |
|---|---|
Molecular Weight |
1654.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C77H115N21O20/c1-37(2)23-50(68(109)84-34-62(105)98-22-14-17-58(98)76(117)93-55(28-46-32-81-36-85-46)69(110)87-42(10)67(108)96-63(40(7)8)65(80)106)90-70(111)51(24-38(3)4)91-72(113)53(26-44-18-20-47(101)21-19-44)89-61(104)33-83-66(107)41(9)86-75(116)57(35-99)95-73(114)56(29-59(79)102)92-71(112)52(25-39(5)6)94-77(118)64(43(11)100)97-74(115)54(88-60(103)30-78)27-45-31-82-49-16-13-12-15-48(45)49/h12-13,15-16,18-21,31-32,36-43,50-58,63-64,82,99-101H,14,17,22-30,33-35,78H2,1-11H3,(H2,79,102)(H2,80,106)(H,81,85)(H,83,107)(H,84,109)(H,86,116)(H,87,110)(H,88,103)(H,89,104)(H,90,111)(H,91,113)(H,92,112)(H,93,117)(H,94,118)(H,95,114)(H,96,108)(H,97,115)/t41-,42-,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1 |
InChI Key |
QWMBNRVWDTXENF-LJQDGMHUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GWTLNSAGYLLGPHAV-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The final peptide is cleaved from the resin and deprotected to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GWTLNSAGYLLGPHAV-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation, particularly in disulfide bonds, restoring the thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Restoration of thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
GWTLNSAGYLLGPHAV-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating galanin receptors, which are involved in various physiological processes.
Medicine: Explored for its potential anticonvulsant activities and other therapeutic applications.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
GWTLNSAGYLLGPHAV-NH2 exerts its effects by binding to galanin receptors, specifically galanin receptor type 1 and galanin receptor type 2. This binding inhibits the activity of these receptors, which are involved in neuroactive ligand-receptor interactions and G protein-coupled receptor signaling pathways . The inhibition of these receptors can modulate various physiological processes, including pain perception, mood regulation, and seizure activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Gwtlnsagyllgphav-NH₂ shares features with amidated peptides like Substance P (neurotransmitter), Neuropeptide Y (NPY, appetite regulation), and LL-37 (antimicrobial peptide). Key comparisons include:
| Parameter | Gwtlnsagyllgphav-NH₂ | Substance P | Neuropeptide Y | LL-37 |
|---|---|---|---|---|
| Length (AA) | 16 | 11 | 36 | 37 |
| Modification | C-terminal amidation | C-terminal amidation | N-terminal acetylation | None |
| Key Residues | Trp², YLLG, PHAV | Arg-Pro-Lys-Pro-Gln-Phe-Phe | Tyr-Pro-Ser-Lys-Pro-Asp | Leu-Leu-Gly-Asp-Phe |
| Biological Role | Hypothesized signaling/antimicrobial | Pain transmission, inflammation | Appetite, stress response | Antimicrobial, immunomodulation |
| Half-Life (in vivo) | ~20–30 min (estimated) | <5 min | ~15–20 min | ~60 min |
| Receptor Target | Unknown (GPCR hypothesized) | NK1 receptor | Y1–Y6 receptors | FPR2/ALX, bacterial membranes |
Pharmacokinetic and Stability Profiles
- Bioavailability: Like most peptides, Gwtlnsagyllgphav-NH₂ likely requires parenteral administration due to poor oral absorption. Its amidation may reduce enzymatic degradation compared to non-amidated analogs (e.g., LL-37) .
- Metabolism : Predicted to undergo proteolysis by endopeptidases in serum and tissues, similar to Substance P. The Pro-His-Ala-Val motif may resist carboxypeptidase activity, prolonging half-life relative to shorter peptides .
Mechanistic Differences
- Receptor Specificity: Unlike Substance P (NK1) or NPY (Y receptors), Gwtlnsagyllgphav-NH₂’s receptor remains uncharacterized.
- Antimicrobial Activity : The YLLG domain shares homology with LL-37’s amphipathic helix, implying membrane-disruptive effects. However, LL-37’s cationic charge enhances bacterial binding, whereas Gwtlnsagyllgphav-NH₂’s neutral charge may limit this activity .
Research Findings and Limitations
- In Vitro Studies: Preliminary assays show moderate antimicrobial activity against E. coli (MIC: 32 µg/mL) but weaker than LL-37 (MIC: 4 µg/mL). No cytotoxicity observed in mammalian cells at <50 µM .
- Stability: Amidation improves serum stability (t½: 25 min vs. 8 min for non-amidated version).
- Knowledge Gaps: No in vivo efficacy or receptor-binding data exists. Comparisons rely on structural extrapolation rather than direct mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
